molecular formula C14H16N2O3 B016322 Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5395-36-8

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B016322
CAS No.: 5395-36-8
M. Wt: 260.29 g/mol
InChI Key: URMNHHAUVFEMIG-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This reaction involves the acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The reaction typically employs ethanol as a solvent and requires reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using various catalysts and reaction conditions to enhance yield and purity. The use of different aldehydes and urea analogues can also lead to the production of derivatives with diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-neuroinflammatory effects .

Comparison with Similar Compounds

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMNHHAUVFEMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277536
Record name Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5395-36-8
Record name 5395-36-8
Source DTP/NCI
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Record name 5395-36-8
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Record name 5395-36-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5395-36-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate
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Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
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Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Customer
Q & A

Q1: What are the primary synthetic routes for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

A1: this compound is commonly synthesized through the Biginelli reaction. This one-pot, three-component condensation involves reacting urea, benzaldehyde, and ethyl acetoacetate [, ]. Notably, research highlights the successful utilization of CuO@SiO2 nanocatalyst in this reaction, achieving an 85% yield under mild conditions [].

Q2: What is the structural characterization of this compound?

A2: The molecular formula of this compound is C14H16N2O3, indicating the presence of a dihydropyrimidine ring []. Crystallographic studies reveal that this ring adopts a screw-boat conformation. Furthermore, the crystal packing is stabilized by intermolecular hydrogen bonds: strong N—H⋯O and weak C—H⋯O interactions []. An intramolecular C—H⋯O hydrogen bond also contributes to the compound's structure [].

Q3: Has this compound demonstrated any notable biological activity?

A3: Derivatives of this compound, specifically the 2-(methacryloyloxy)ethyl derivative, exhibit promising inhibitory activity against various enzymes []. This derivative demonstrated effective inhibition of human carbonic anhydrase (CA) isozymes I and II, with Ki values in the nanomolar range []. Furthermore, it exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values also falling within the nanomolar range [].

Q4: How can this compound be used as a building block for other heterocyclic compounds?

A4: this compound serves as a versatile starting material for synthesizing various heterocyclic systems, including pyrido[4,3-d]pyrimidines, thiazolo[3,4-c]pyrimidines, and pyrimido[4,5-d]pyridazines []. These compounds are accessible through a series of reactions, including bromination, reactions with malononitrile or ethyl cyanoacetate, and subsequent transformations with reagents like arene diazonium salts, hydrazine derivatives, thiourea, thiosemicarbazide, and phenylhydrazine [].

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